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Compound of Interest

Compound Name: 4-Oxohexanoic acid

Cat. No.: B072597 Get Quote

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for homolevulinic acid

(also known as 5-oxohexanoic acid), a molecule of interest in various scientific domains. The

following sections present key spectral data obtained through Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering

valuable insights for compound identification, characterization, and quality control in research

and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of homolevulinic acid are

presented below.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in a molecule

and their chemical environment.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.75 Triplet 2H
-CH₂- (adjacent to

ketone)

~2.45 Triplet 2H
-CH₂- (adjacent to

carboxylic acid)

~2.15 Singlet 3H -CH₃

~1.90 Quintet 2H -CH₂-

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon atoms in a molecule.

Chemical Shift (ppm) Assignment

~208 C=O (ketone)

~178 C=O (carboxylic acid)

~42 -CH₂- (adjacent to ketone)

~33 -CH₂- (adjacent to carboxylic acid)

~29 -CH₃

~19 -CH₂-

Solvent: Chloroform-d (CDCl₃)[1] Reference: Tetramethylsilane (TMS)[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The key IR absorption bands for homolevulinic acid are

summarized below.
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad O-H stretch (carboxylic acid)

~2950 Medium C-H stretch (aliphatic)

~1710 Strong
C=O stretch (ketone and

carboxylic acid)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of homolevulinic acid provides information about its molecular weight and

fragmentation pattern.

m/z Relative Intensity (%) Assignment

130 ~10 [M]⁺ (Molecular ion)

115 ~20 [M - CH₃]⁺

87 ~40 [M - COOH]⁺

71 ~100 [M - CH₂COOH]⁺

43 ~80 [CH₃CO]⁺

Experimental Protocols
The following sections outline the general methodologies for the key experiments cited.

NMR Spectroscopy of Organic Acids
Sample Preparation:

Approximately 5-25 mg of the organic acid is dissolved in about 0.6-0.8 mL of a deuterated

solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the

solution to provide a reference peak at 0 ppm.[2]
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The tube is capped and gently agitated to ensure complete dissolution and homogeneity of

the sample.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is "shimmed" to achieve homogeneity, which is crucial for obtaining high-

resolution spectra.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal-to-noise ratio.

The acquired FID is then Fourier transformed to produce the NMR spectrum.

IR Spectroscopy of Keto Acids
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.

For a solid sample, pressure is applied to ensure good contact between the sample and the

crystal.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is placed on the crystal, and the sample spectrum is recorded.

The final IR spectrum is presented as absorbance or transmittance as a function of

wavenumber (cm⁻¹). Saturated aliphatic ketones typically show a strong C=O stretching

band around 1715 cm⁻¹.[3] Carboxylic acids exhibit a very broad O-H stretching band from

approximately 2800 to 3500 cm⁻¹ and a C=O stretching band around 1710 cm⁻¹.

Mass Spectrometry of Small Organic Molecules
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Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

The sample is first injected into a gas chromatograph (GC) to separate it from any impurities.

The separated components are then introduced into the mass spectrometer.

In the ion source, the sample molecules are bombarded with electrons (Electron Ionization -

EI) to form positively charged ions (molecular ions) and fragment ions.

Mass Analysis and Detection:

The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them

based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z. Calibration of

the m/z scale is achieved using a reference compound with known ion masses.[4]

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for acquiring and analyzing the spectral

data of homolevulinic acid.
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Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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